molecular formula C14H17NO3 B12986118 4-Methyl-5-((2R,6R)-6-methylmorpholin-2-yl)isobenzofuran-1(3H)-one

4-Methyl-5-((2R,6R)-6-methylmorpholin-2-yl)isobenzofuran-1(3H)-one

Cat. No.: B12986118
M. Wt: 247.29 g/mol
InChI Key: CUFHJTAXLIBYED-OQPBUACISA-N
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Description

4-Methyl-5-((2R,6R)-6-methylmorpholin-2-yl)isobenzofuran-1(3H)-one is a complex organic compound with a unique structure that includes a morpholine ring and an isobenzofuranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-((2R,6R)-6-methylmorpholin-2-yl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the isobenzofuranone core, followed by the introduction of the morpholine ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-((2R,6R)-6-methylmorpholin-2-yl)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized isobenzofuranone, while reduction could produce a simpler derivative with fewer functional groups.

Scientific Research Applications

4-Methyl-5-((2R,6R)-6-methylmorpholin-2-yl)isobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-5-((2R,6R)-6-methylmorpholin-2-yl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect. The pathways involved in these interactions are often complex and require detailed study to fully understand.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-5-((2R,6R)-6-methylmorpholin-2-yl)isobenzofuran-1(3H)-one include other isobenzofuranone derivatives and morpholine-containing compounds. Examples might include:

  • 4-Methylisobenzofuran-1(3H)-one
  • 6-Methylmorpholine-2-one

Uniqueness

What sets this compound apart is its unique combination of the isobenzofuranone and morpholine rings, which can confer specific chemical and biological properties not found in other compounds

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

4-methyl-5-[(2R,6R)-6-methylmorpholin-2-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H17NO3/c1-8-5-15-6-13(18-8)10-3-4-11-12(9(10)2)7-17-14(11)16/h3-4,8,13,15H,5-7H2,1-2H3/t8-,13+/m1/s1

InChI Key

CUFHJTAXLIBYED-OQPBUACISA-N

Isomeric SMILES

C[C@@H]1CNC[C@H](O1)C2=C(C3=C(C=C2)C(=O)OC3)C

Canonical SMILES

CC1CNCC(O1)C2=C(C3=C(C=C2)C(=O)OC3)C

Origin of Product

United States

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